2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide is a complex organic compound that features a fluorine atom, a pyridine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxamide group. Common synthetic routes may involve nucleophilic substitution reactions, where a leaving group on the pyridine ring is replaced by a fluorine atom using reagents such as hydrofluoric acid or fluoroboric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom or other substituents on the pyridine ring can be replaced by other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.
Scientific Research Applications
2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: It could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or van der Waals interactions. The pyridine ring and carboxamide group can also contribute to the compound’s overall binding and activity by providing additional sites for interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and carboxamides, such as:
- 2-fluoropyridine
- N-[(2-methylphenyl)methyl]pyridine-4-carboxamide
- N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide
Uniqueness
What sets 2-fluoro-N-[(2-methylphenyl)methyl]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide apart from these similar compounds is the combination of the fluorine atom, the specific substitution pattern on the pyridine ring, and the presence of both the 2-methylphenyl and pyridin-2-yl groups. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-fluoro-N-[(2-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-15-6-2-3-7-17(15)13-24(14-18-8-4-5-10-22-18)20(25)16-9-11-23-19(21)12-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCKXUJIOGFLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC2=CC=CC=N2)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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